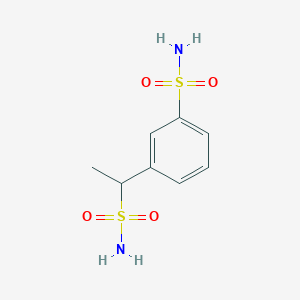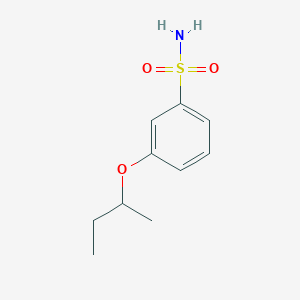
3-(Sec-butoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Sec-butoxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group (SO2NH2) attached to a benzene ring. The presence of a sec-butoxy group (a butyl group attached to the oxygen atom) further modifies its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sec-butoxy)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with sec-butyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the sulfonyl chloride, resulting in the formation of the sulfonamide.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Sec-butoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfonamide derivatives with reduced functional groups.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Sec-butoxy)benzenesulfonamide has found applications in several scientific domains:
Mecanismo De Acción
The mechanism of action of 3-(Sec-butoxy)benzenesulfonamide primarily involves the inhibition of specific enzymes. For instance, it can act as a competitive inhibitor of carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate, thereby blocking its active site. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Benzenesulfonamide: The parent compound without the sec-butoxy group.
N-Butyl-benzenesulfonamide: Similar structure but with a butyl group instead of sec-butoxy.
Sulfanilamide: A simpler sulfonamide with a primary amine group.
Uniqueness: 3-(Sec-butoxy)benzenesulfonamide is unique due to the presence of the sec-butoxy group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Propiedades
Fórmula molecular |
C10H15NO3S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
3-butan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-3-8(2)14-9-5-4-6-10(7-9)15(11,12)13/h4-8H,3H2,1-2H3,(H2,11,12,13) |
Clave InChI |
FAXLMHJKJXBZGN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=CC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
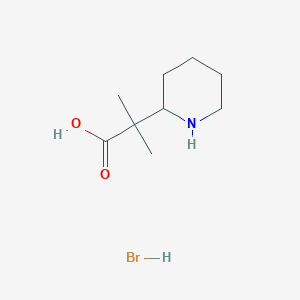
![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
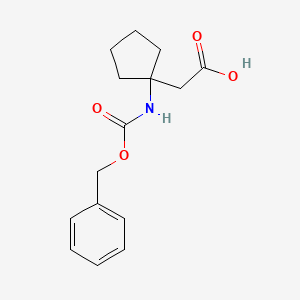
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
![Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
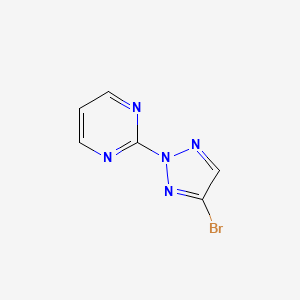
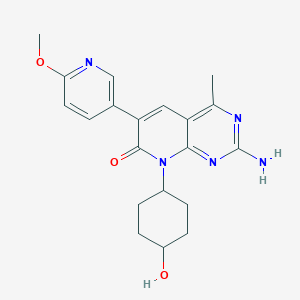


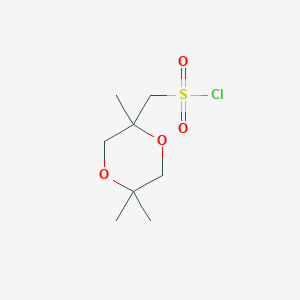
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
